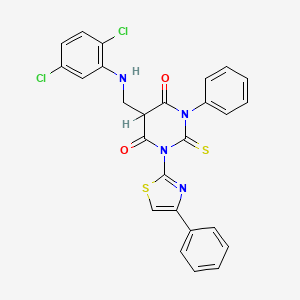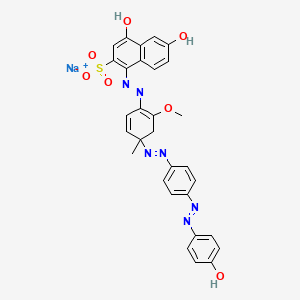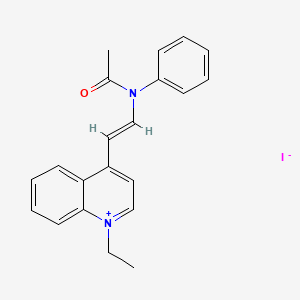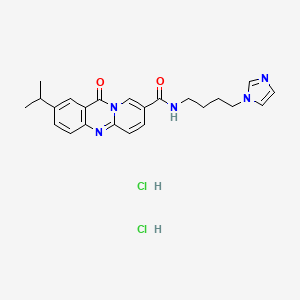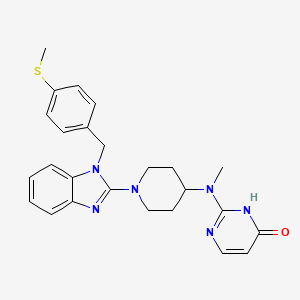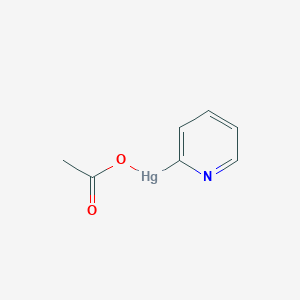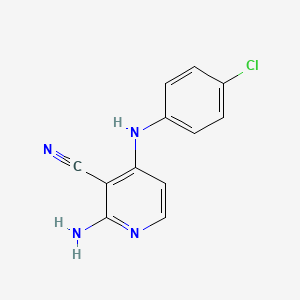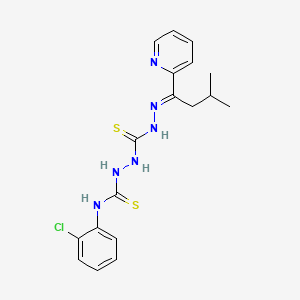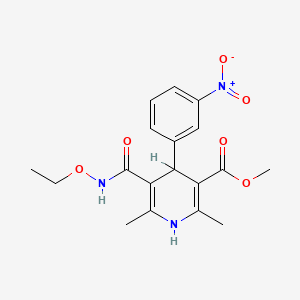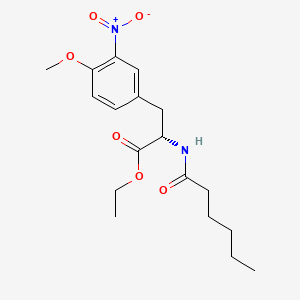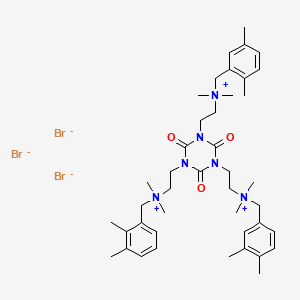
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexamethyl-2,4,6-trioxo-N,N',N''-tris((2,4-dimethylphenyl)methyl)-, trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris((2,4-dimethylphenyl)methyl)-, trichloride is a complex organic compound. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of triazine derivatives with specific amines and aldehydes under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in batch or continuous reactors. The process would be optimized for maximum efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be used as a probe or reagent to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. They might act as inhibitors or activators of specific enzymes or receptors, offering new avenues for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including adhesives, sealants, and protective films.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular functions and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives, such as melamine, cyanuric acid, and atrazine. These compounds share a common triazine core but differ in their functional groups and substituents.
Uniqueness
What sets 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris((2,4-dimethylphenyl)methyl)-, trichloride apart is its specific substitution pattern and functional groups. These unique features confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
132684-42-5 |
|---|---|
Molecular Formula |
C42H63Br3N6O3 |
Molecular Weight |
939.7 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)methyl-[2-[3-[2-[(2,5-dimethylphenyl)methyl-dimethylazaniumyl]ethyl]-5-[2-[(3,4-dimethylphenyl)methyl-dimethylazaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-dimethylazanium;tribromide |
InChI |
InChI=1S/C42H63N6O3.3BrH/c1-31-16-17-34(4)39(26-31)30-48(11,12)25-22-45-41(50)43(20-23-46(7,8)28-37-19-18-32(2)35(5)27-37)40(49)44(42(45)51)21-24-47(9,10)29-38-15-13-14-33(3)36(38)6;;;/h13-19,26-27H,20-25,28-30H2,1-12H3;3*1H/q+3;;;/p-3 |
InChI Key |
HTJGSPLJEIHBHH-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C[N+](C)(C)CCN2C(=O)N(C(=O)N(C2=O)CC[N+](C)(C)CC3=CC=CC(=C3C)C)CC[N+](C)(C)CC4=CC(=C(C=C4)C)C.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




